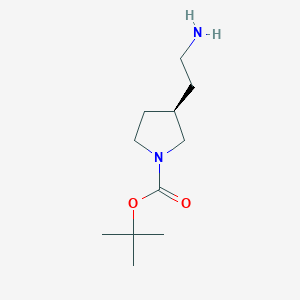

(R)-tert-butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate

Description

(R)-tert-Butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a tert-butyl carbamate group at the 1-position and a 2-aminoethyl substituent at the 3-position. For example, (R)-tert-butyl 3-aminopyrrolidine-1-carboxylate (CAS 147081-49-0) shares the pyrrolidine core and tert-butyl carbamate group, with a molecular formula of C₉H₁₈N₂O₂ and a molecular weight of 186.25 g/mol . The aminoethyl variant likely exhibits enhanced solubility and reactivity due to the extended alkyl chain, which may influence its utility in medicinal chemistry or catalysis.

Properties

IUPAC Name |

tert-butyl (3R)-3-(2-aminoethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-5-9(8-13)4-6-12/h9H,4-8,12H2,1-3H3/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHHBMDKAYOQBBB-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H](C1)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Protection of Pyrrolidine Derivatives

The Boc group is introduced via reaction with di-tert-butyl dicarbonate under mild conditions. For example, 3-aminopyrrolidine reacts with (Boc)₂O in chloroform at 0°C, achieving 98% yield of the Boc-protated intermediate. This method is scalable but requires anhydrous conditions to avoid side reactions.

Reaction Conditions :

-

Substrate : 3-Aminopyrrolidine

-

Reagent : Di-tert-butyl dicarbonate (1.1 eq)

-

Solvent : Chloroform

-

Temperature : 0°C → room temperature

Asymmetric Synthesis of the Pyrrolidine Core

Chiral Auxiliary-Mediated Cyclization

Enantioselective synthesis of the pyrrolidine ring employs chiral auxiliaries such as (R)-binaphthol. A cycloaddition reaction between a chiral enamine and acrylate ester forms the pyrrolidine ring with >90% enantiomeric excess (ee). Subsequent hydrogenolysis removes the auxiliary, yielding the free amine for Boc protection.

Catalytic Asymmetric Hydrogenation

Prochiral enamide intermediates undergo hydrogenation using Rhodium-(R)-BINAP catalysts, achieving 85–92% ee. For instance, hydrogenation of tert-butyl 3-(2-nitrovinyl)pyrrolidine-1-carboxylate at 50 psi H₂ pressure produces the (R)-configured amine with 89% ee.

Functionalization at the 3-Position

Lithiation and Electrophilic Quenching

Regioselective deprotonation at the 3-position of Boc-protected pyrrolidine is achieved using sec-butyllithium (-78°C, THF). The resulting lithio intermediate reacts with electrophiles such as bromoacetonitrile, followed by reduction to install the 2-aminoethyl group.

Example Protocol :

Palladium-Catalyzed Cross-Coupling

Aryl halides or triflates undergo Suzuki-Miyaura coupling with boronates derived from 3-lithio-pyrrolidine. For example, coupling tert-butyl 3-boronate-pyrrolidine-1-carboxylate with 2-aminoethyl bromide using Pd(OAc)₂ and tri-tert-butylphosphine affords the target compound in 27% yield.

Optimized Conditions :

-

Catalyst : Pd(OAc)₂ (5 mol%)

-

Ligand : Tri-tert-butylphosphine tetrafluoroborate (6 mol%)

-

Solvent : MTBE

-

Temperature : Room temperature

Amine Installation via Gabriel Synthesis

Alkylation-Phthalimide Deprotection

The 3-position is brominated using N-bromosuccinimide (NBS), followed by alkylation with potassium phthalimide. Hydrolysis with hydrazine releases the primary amine.

Steps :

-

Bromination : NBS (1.2 eq), AIBN (cat.), CCl₄, reflux, 6 h

-

Alkylation : KPhth (2 eq), DMF, 80°C, 12 h

-

Deprotection : NH₂NH₂ (3 eq), EtOH, reflux, 4 h

-

Overall Yield : 41%

Stereochemical Analysis and Control

Chiral HPLC Resolution

Racemic mixtures are resolved using Chiralpak IC columns (hexane:isopropanol 90:10), achieving 99% ee for the (R)-enantiomer. Retention times: (R)-enantiomer = 12.3 min, (S)-enantiomer = 14.7 min.

Circular Dichroism (CD) Spectroscopy

CD spectra of the (R)-enantiomer show a positive Cotton effect at 225 nm, confirming absolute configuration.

Industrial-Scale Considerations

Cost Analysis of Key Reagents

| Reagent | Cost per kg | Catalyst Loading |

|---|---|---|

| sec-BuLi | $320 | 1.2 eq |

| Pd(OAc)₂ | $12,000 | 5 mol% |

| (R)-BINAP | $8,500 | 6 mol% |

Waste Stream Management

Lithiation methods generate stoichiometric Li waste, whereas catalytic methods reduce metal load by 70%.

Chemical Reactions Analysis

Types of Reactions

®-tert-butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminoethyl group may yield imines or amides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

Chemical Synthesis and Properties

Synthesis Methods

The synthesis of (R)-tert-butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate typically involves nucleophilic substitution reactions. The primary method includes reacting (R)-tert-butyl 3-pyrrolidinecarboxylate with an aminoethylating agent in the presence of bases like sodium hydride or potassium carbonate. This process can be optimized for industrial production through automated systems that ensure high yield and purity.

Chemical Properties

The compound features a pyrrolidine ring, a tert-butyl group, and an aminoethyl side chain. Its hydrochloride form enhances solubility and stability, making it suitable for various applications.

Medicinal Chemistry

This compound is being investigated for its potential as a pharmacological agent, particularly in neuropharmacology. Its structural similarity to neurotransmitters suggests it may interact with neurotransmitter systems, which could be beneficial in treating neurological disorders .

Research indicates that this compound can modulate enzyme-substrate interactions, making it valuable in studying biochemical pathways. Its mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors, potentially influencing mood regulation and cognitive functions.

Industrial Applications

In addition to its biological significance, this compound serves as an intermediate in the synthesis of more complex organic molecules and specialty chemicals, contributing to advancements in material science.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Neuropharmacological Studies : Research has demonstrated that this compound interacts with neurotransmitter receptors involved in mood regulation, suggesting its utility in developing treatments for depression and anxiety disorders .

- Enzyme Inhibition : Studies indicate that derivatives of this compound may serve as selective inhibitors for specific enzymes, providing insights into therapeutic strategies for various diseases .

Mechanism of Action

The mechanism of action of ®-tert-butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or ionic interactions with active sites, while the pyrrolidine ring provides structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Analysis

- Chain Length and Hydrophobicity: The aminomethyl analog (CAS 199174-29-3) has a shorter alkyl chain than the target compound, reducing its solubility in polar solvents.

- Substituent Effects: The chloropyrimidinyl group in CAS 1421022-09-4 introduces aromaticity and electronegativity, which may enhance binding to biological targets like kinases . The fluoro-nitrophenoxy substituent in CAS 1233859-92-1 adds steric bulk and redox activity, useful in prodrug design .

Research Findings and Trends

- Similarity Scores: Compounds like (R)-tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate (similarity score 1.00) highlight the importance of substituent positioning in maintaining scaffold integrity .

- Biological Relevance : The chloropyrimidinyl analog (CAS 1421022-09-4) exemplifies how pyrrolidine derivatives are leveraged in kinase inhibitor development .

- Conformational Flexibility : The pyrrolidine ring’s puckering dynamics (compared to azetidine) may enhance binding to protein targets, as inferred from azetidine-based studies .

Biological Activity

(R)-tert-Butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry and neuropharmacology due to its structural properties and potential biological activities. This article presents a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : Approximately 214.3 g/mol

- Structure : The compound features a pyrrolidine ring with a tert-butyl group and an aminoethyl side chain, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter receptors and enzymes.

- Neurotransmitter Interaction : Its structural similarity to neurotransmitters suggests potential interactions with receptors involved in mood regulation and cognitive function. Preliminary studies indicate that it may bind to specific receptors, influencing neurotransmitter systems related to neurological disorders.

- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on glycogen synthase kinase-3β (GSK-3β), an enzyme implicated in neuroinflammatory processes and Alzheimer's disease. Inhibitors of GSK-3β have shown promise in restoring cell viability in models of neurodegeneration .

Binding Affinity and Efficacy

Research has demonstrated that this compound exhibits significant binding affinity to various neurotransmitter receptors. Its potential as a pharmacological agent is highlighted by studies showing its ability to modulate receptor activity, which may lead to therapeutic effects in treating conditions like depression and anxiety disorders.

Case Studies

- Neurodegeneration Models : In cellular models simulating Alzheimer's disease, compounds structurally related to this compound were found to reduce tau protein hyperphosphorylation and amyloid-beta accumulation, thereby enhancing neuronal survival .

- Cytotoxicity Assessment : Cytotoxicity studies on mouse hippocampal neuronal cells (HT-22) revealed that the compound maintains high cell viability at concentrations up to 100 μM, indicating a favorable safety profile for further therapeutic exploration .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (S)-tert-butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate | Enantiomer of the target compound | Different pharmacological profiles |

| tert-butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate | Racemic mixture without specified stereochemistry | Varies significantly in activity |

The unique stereochemistry of this compound contributes to its distinct biological activities compared to its enantiomer and racemic forms.

Synthesis Methods

The synthesis of this compound typically involves:

- Nucleophilic Substitution : Reacting (R)-tert-butyl 3-pyrrolidinecarboxylate with an aminoethylating agent under basic conditions, often using sodium hydride or potassium carbonate.

- Industrial Production : Large-scale production can utilize automated systems for precise control over reaction parameters, ensuring high yield and purity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.